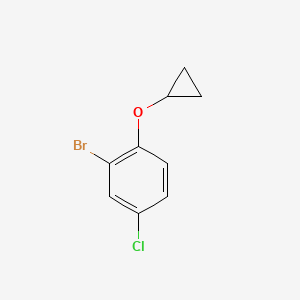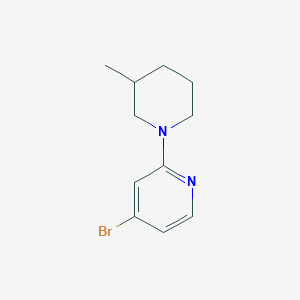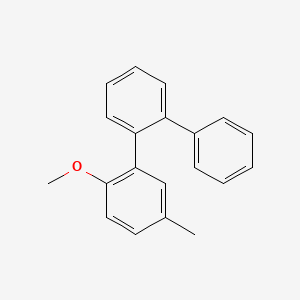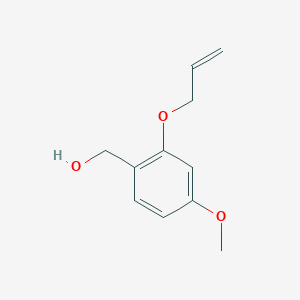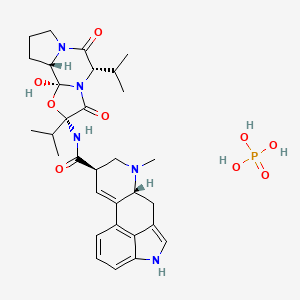
Ergocornine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergocornine phosphate is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is a natural product derived from the fungus Claviceps purpurea. This compound is known for its pharmacological properties, particularly as a dopamine receptor agonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ergocornine phosphate can be synthesized through the hydrogenation of ergocornine. The process involves the hydrogenation of the double bonds in the lysergic acid moiety of ergocornine . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea on a suitable substrate, followed by extraction and purification of the ergot alkaloids. The extracted alkaloids are then subjected to chemical modification to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ergocornine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ergocornine phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: Investigated for its effects on dopamine receptors and its potential use in neurological studies.
Medicine: Explored for its potential therapeutic applications in treating conditions related to dopamine receptor dysfunction, such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other ergot alkaloids
Mecanismo De Acción
Ergocornine phosphate exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to various physiological effects, including modulation of neurotransmitter release and regulation of motor functions .
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Ergocristine: Shares structural similarities with ergocornine phosphate and has similar biological activities.
Ergocryptine: Another member of the ergot alkaloid family with comparable effects
Uniqueness
This compound is unique in its specific binding affinity for dopamine receptors and its distinct pharmacokinetic profile. Compared to other ergot alkaloids, it has a unique combination of chemical stability and biological activity, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
6030-85-9 |
|---|---|
Fórmula molecular |
C31H42N5O9P |
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C31H39N5O5.H3O4P/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);(H3,1,2,3,4)/t19-,23-,24+,26+,30-,31+;/m1./s1 |
Clave InChI |
YVCZHSXMHRDXIC-CWNVUFIVSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
SMILES canónico |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
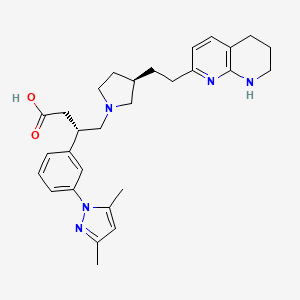
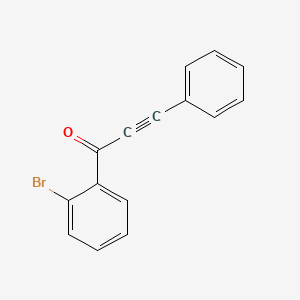

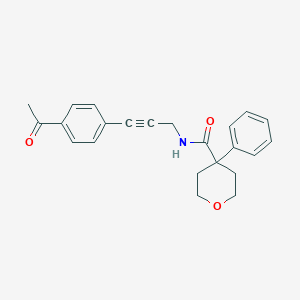
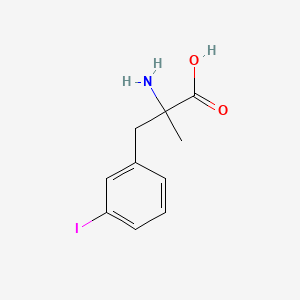
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
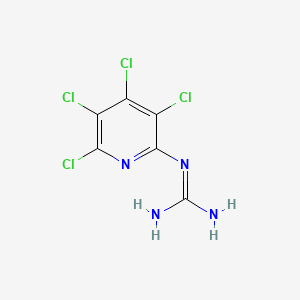
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

